molecular formula C10H15N3 B044581 1-(3-Methylpyridin-4-yl)piperazine CAS No. 112940-51-9

1-(3-Methylpyridin-4-yl)piperazine

Cat. No. B044581
M. Wt: 177.25 g/mol
InChI Key: QIELQJJSSZTEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(3-Methylpyridin-4-yl)piperazine derivatives involves multiple steps, including Claisen Schmidt condensation, cyclization, and Mannich's reaction among others. Kumar et al. (2017) detail the synthesis of novel derivatives through a series of chemical reactions starting from specific precursors to produce compounds with potential antidepressant and antianxiety activities (Kumar et al., 2017). Similarly, Mahesh et al. (2004) discuss the microwave-assisted synthesis of related compounds, emphasizing the efficiency and effectiveness of this method in generating piperazine derivatives with significant serotonin receptor antagonism (Mahesh et al., 2004).

Molecular Structure Analysis

The molecular structure of 1-(3-Methylpyridin-4-yl)piperazine derivatives has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry. Ullah et al. (2021) provide crystal structure and Hirshfeld surface analysis for a closely related compound, offering insights into its molecular conformation and potential intermolecular interactions (Ullah & Stoeckli-Evans, 2021).

Chemical Reactions and Properties

Piperazine derivatives, including 1-(3-Methylpyridin-4-yl)piperazine, participate in various chemical reactions that underline their versatility in organic synthesis and potential pharmaceutical applications. For instance, Jiang et al. (2007) explored the metabolism of a piperazine derivative in rats, revealing its metabolic pathways and the formation of multiple metabolites, which is crucial for understanding its pharmacokinetics and pharmacodynamics (Jiang et al., 2007).

Scientific Research Applications

Anti-mycobacterial Activity

Piperazine derivatives, including 1-(3-Methylpyridin-4-yl)piperazine, have been identified for their potent anti-mycobacterial activities, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These compounds, utilized as vital building blocks in drug design, demonstrate significant potential in addressing tuberculosis (TB) through innovative structural frameworks and structure-activity relationship (SAR) insights. This underscores their critical role in developing safer, selective, and cost-effective anti-TB agents (Girase et al., 2020).

Therapeutic Applications

Piperazine and its analogues play a significant role in the rational design of drugs, featuring in a wide array of therapeutic agents. These compounds are foundational in the development of drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Their pharmacological significance is highlighted by the ability of slight modifications to the piperazine nucleus to notably alter the medicinal potential of the resultant molecules, showcasing the broad potential of piperazine-based molecules in drug discovery (Rathi et al., 2016).

Pharmaceutical Applications

Piperazine and its derivatives, such as 1-(3-Methylpyridin-4-yl)piperazine, have been extensively studied for their broad spectrum of pharmaceutical applications. This includes their role in synthesizing derivatives with potent pharmacophoric activities, where recent advancements in synthetic methods for piperazine and morpholine analogues have been highlighted. The review emphasizes the continuous interest in exploring these compounds for their therapeutic potentials, particularly in the development of novel antidepressants due to their favorable CNS pharmacokinetic profiles (Mohammed et al., 2015).

Antidepressant Development

The presence of a piperazine substructure, including variations like 1-(3-Methylpyridin-4-yl)piperazine, is a common feature among many marketed antidepressants, highlighting its critical role in the development of these drugs. Piperazine's unique properties contribute significantly to the specific binding conformations of antidepressant agents, offering insights into the design and optimization of novel antidepressants. This underscores the importance of piperazine in enhancing the efficacy and potency of antidepressant compounds through strategic modifications and SAR studies (Kumar et al., 2021).

Safety And Hazards

The safety data sheet for a similar compound, “1-Methyl-4-(4-piperidinyl)piperazine”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “1-(3-Methylpyridin-4-yl)piperazine” are not available, it’s worth noting that piperazine derivatives are a focus of ongoing research due to their diverse pharmacological properties . They are being studied for potential applications in various therapeutic areas .

properties

IUPAC Name

1-(3-methylpyridin-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-9-8-12-3-2-10(9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIELQJJSSZTEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444972
Record name 1-(3-methylpyridin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylpyridin-4-yl)piperazine

CAS RN

112940-51-9
Record name 1-(3-methylpyridin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Methyl-4-pyridinyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.